2,6-Dichloro-4-(trifluoromethylthio)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSSTNZVQSKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575398 | |
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102794-04-7 | |
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways for 2,6 Dichloro 4 Trifluoromethylthio Phenol
Strategic Approaches to the Synthesis of 2,6-Dichloro-4-(trifluoromethylthio)phenol
Key strategies for the synthesis of this compound focus on the sequential introduction of the chloro and trifluoromethylthio groups. This can be achieved by first dichlorinating a phenol (B47542) derivative followed by trifluoromethylthiolation, or by introducing the trifluoromethylthio group first, followed by chlorination. An alternative approach involves the use of a precursor that already contains the 2,6-dichloro substitution pattern, such as 2,6-dichloro-4-aminophenol, which is then converted to the target molecule.
Electrophilic Aromatic Substitution Routes for Phenolic Compounds
Electrophilic aromatic substitution is a cornerstone of arene functionalization. The hydroxyl group of phenol is a potent activating group, directing incoming electrophiles primarily to the ortho and para positions. gfredlee.com The synthesis of this compound via this route requires a carefully orchestrated sequence of chlorination and trifluoromethylthiolation reactions.
The regioselective introduction of two chlorine atoms at the 2 and 6 positions of a phenolic ring is a critical transformation. This is typically accomplished through electrophilic chlorination using various chlorinating agents. The stepwise substitution of the 2, 4, and 6 positions of the phenol ring is a known process in phenol chlorination. gfredlee.com
One synthetic approach involves the chlorination of 4-(trifluoromethylthio)phenol (B1307856). The trifluoromethylthio group at the para position directs the incoming chlorine atoms to the ortho positions, yielding the desired this compound.
Another strategy begins with the chlorination of phenol itself. The reaction of phenol with chlorine can lead to a mixture of chlorinated phenols, including 2,6-dichlorophenol (B41786). gfredlee.comwikipedia.org Separation of the desired isomer is then necessary before proceeding to the next step. More controlled methods for synthesizing 2,6-dichlorophenol include the chlorination of phenol-4-sulfonic acid, followed by the removal of the sulfonic acid group, or the chlorination of ethyl 4-hydroxybenzoate, followed by hydrolysis and decarboxylation. wikipedia.org
| Starting Material | Chlorinating Agent | Product |
| 4-(Trifluoromethylthio)phenol | Chlorine (Cl₂) | This compound |
| Phenol | Chlorine (Cl₂) | Mixture including 2,6-Dichlorophenol |
| Phenol-4-sulfonic acid | Chlorine (Cl₂) | 2,6-Dichlorophenol-4-sulfonic acid |
| Ethyl 4-hydroxybenzoate | Chlorine (Cl₂) | Ethyl 3,5-dichloro-4-hydroxybenzoate |
The introduction of the trifluoromethylthio (-SCF₃) group onto the aromatic ring is a key step in the synthesis of the target compound. This functional group is known for its high lipophilicity and strong electron-withdrawing nature. orgsyn.org
N-(Trifluoromethylthio)saccharin is a stable, electrophilic trifluoromethylthiolating reagent that can react with a variety of nucleophiles, including electron-rich arenes like phenols. orgsyn.org This reagent offers a more manageable alternative to gaseous and toxic trifluoromethylsulfenyl chloride. nih.gov The reaction of 2,6-dichlorophenol with N-(trifluoromethylthio)saccharin, often in the presence of a catalyst, can afford this compound. snnu.edu.cnacs.org Iron(III) and gold(III) catalysts have shown complementary activity for different substrates in such reactions. snnu.edu.cn A dual catalytic system of iron(III) chloride and diphenyl selenide has also been reported to be effective for the trifluoromethylthiolation of arenes using N-(trifluoromethylthio)saccharin under mild conditions. nih.govacs.org
Acid catalysis can be employed to promote the electrophilic trifluoromethylthiolation of phenols. rsc.org The reaction of phenols with an electrophilic trifluoromethylthiolating agent, such as N-(trifluoromethylsulfanyl)aniline, can be promoted by Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or strong Brønsted acids like triflic acid. rsc.orgrsc.orgrsc.org For less reactive phenols, triflic acid is often required. rsc.orgrsc.orgrsc.org This method is highly regioselective, with the trifluoromethylthio group being directed to the para position of phenols that are unsubstituted at that position. rsc.orgrsc.org
| Phenolic Substrate | Trifluoromethylthiolating Reagent | Catalyst/Promoter | Product |
| 2,6-Dichlorophenol | N-(Trifluoromethylthio)saccharin | Iron(III) chloride / Diphenyl selenide | This compound |
| Phenol | N-(Trifluoromethylsulfanyl)aniline | Triflic Acid | 4-(Trifluoromethylthio)phenol |
Trifluoromethylthiolation of Aromatic Systems
Synthetic Strategies Involving Precursors such as 2,6-Dichloro-4-aminophenol
An alternative and widely used synthetic route utilizes 2,6-dichloro-4-aminophenol as a key intermediate. orgsyn.orgguidechem.com This precursor already possesses the desired dichlorinated phenol core. The synthesis of 2,6-dichloro-4-aminophenol can be achieved through the chlorination of p-nitroaniline to give 2,6-dichloro-4-nitroaniline, followed by diazotization and hydrolysis, and finally reduction of the nitro group. patsnap.com Another route involves the nitration of 2,6-dichlorophenol, followed by reduction. guidechem.com
The conversion of 2,6-dichloro-4-aminophenol to the target compound is typically achieved via a Sandmeyer-type reaction. The amino group is first diazotized using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. researchgate.netscispace.com This diazonium salt is then reacted with a source of the trifluoromethylthio group, such as trifluoromethyl thiocopper(I), to introduce the -SCF₃ group at the para position, yielding this compound.
| Precursor | Reaction Sequence | Product |
| 2,6-Dichloro-4-aminophenol | 1. Diazotization (NaNO₂, acid) 2. Reaction with a trifluoromethylthiolating agent | This compound |
| p-Nitroaniline | 1. Chlorination 2. Diazotization and hydrolysis 3. Reduction | 2,6-Dichloro-4-aminophenol |
| 2,6-Dichlorophenol | 1. Nitration 2. Reduction | 2,6-Dichloro-4-aminophenol |
Reduction of Nitro-Substituted Phenols
A primary route to the essential precursor, 2,6-dichloro-4-aminophenol, involves the reduction of 2,6-dichloro-4-nitrophenol. This transformation is a fundamental step in organic synthesis, and various methods have been developed to achieve high yield and purity. nih.govwikipedia.org The nitro-substituted phenol is typically synthesized by the nitration of 2,6-dichlorophenol. google.comguidechem.com
Common reduction strategies include catalytic hydrogenation and chemical reduction using reagents like hydrazine hydrate. google.comguidechem.com Catalytic hydrogenation is often performed using hydrogen gas in the presence of a metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C). google.com This method is known for its high efficiency and clean reaction profile. Chemical reduction with hydrazine hydrate, often in the presence of a catalyst like Raney nickel, provides an alternative pathway. google.comguidechem.com The choice of solvent, temperature, and catalyst can significantly influence the reaction's success, yield, and scalability.
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reported Yield |
|---|---|---|---|---|
| Hydrazine Hydrate (80%) | H-C2 (Proprietary) | Ethanol | 75 | ~91% (Purity: 99.2%) guidechem.com |
| Hydrogen Gas (1.0 MPa) | Not specified | Toluene | 90 | 77.3% (Overall) guidechem.com |
| Catalytic Hydrogenation | Platinum on Carbon | Diethylene glycol ether | Not specified | 91% (Purity: 98%) google.com |
Derivatization of Amino Phenols
Once 2,6-dichloro-4-aminophenol is obtained, the next crucial step is the introduction of the trifluoromethylthio (-SCF₃) group. This is typically achieved through derivatization of the amino group. A common and effective method for converting an aromatic amino group into various other functionalities is the Sandmeyer reaction.
This process involves two main stages:
Diazotization: The primary aromatic amine, 2,6-dichloro-4-aminophenol, is treated with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt. The formation of diazonium salts from substituted anilines is a well-established synthetic transformation. patsnap.com The decomposition of the diazotate of 2,6-dichloro-4-aminophenol has been noted in the synthesis of other related compounds, confirming the viability of this intermediate. chemicalbook.comorgsyn.org
Trifluoromethylthiolation: The resulting diazonium salt is then reacted with a nucleophilic trifluoromethylthiolating reagent. Reagents such as silver trifluoromethylthiolate (AgSCF₃) or copper(I) trifluoromethylthiolate (CuSCF₃) can serve as the source of the SCF₃ nucleophile. researchgate.net The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for the substitution reaction to proceed, thereby forming the C-S bond and yielding the final product, this compound. The development of various electrophilic, nucleophilic, and radical trifluoromethylthiolating reagents has expanded the toolkit for installing the valuable -SCF₃ moiety onto organic molecules. researchgate.net
Comparative Analysis of Synthetic Routes for Yield, Selectivity, and Scalability in Research Settings
The synthesis of this compound can be approached via different strategic pathways, each with distinct advantages and disadvantages regarding yield, selectivity, and potential for scale-up. The primary divergence in strategy lies in the synthesis of the key 2,6-dichloro-4-aminophenol intermediate.
Route A begins with the nitration of commercially available 2,6-dichlorophenol, followed by the reduction of the resulting 2,6-dichloro-4-nitrophenol. patsnap.comRoute B starts with p-nitroaniline, which undergoes chlorination to form 2,6-dichloro-4-nitroaniline, followed by a diazonium hydrolysis reaction to yield the nitro phenol intermediate, and finally, reduction to the amino phenol. patsnap.com
Selectivity is a major consideration. The nitration of 2,6-dichlorophenol is highly regioselective for the para position due to the directing effects of the hydroxyl and chloro substituents. In the reduction step, modern catalysts offer excellent chemoselectivity, reducing the nitro group without affecting the chlorine atoms or the phenolic hydroxyl group.
For scalability , catalytic hydrogenation is generally preferred in industrial settings. It avoids the use of stoichiometric, often hazardous, and expensive reducing agents like hydrazine hydrate. google.com The process can often be run in continuous-flow reactors, enhancing safety and throughput. google.com The use of solvents like diethylene glycol ethers in the hydrogenation step has been shown to be effective, yielding high-purity product through simple precipitation by adding water. google.com Direct electrophilic trifluoromethylthiolation of phenols has emerged as an alternative, atom-economical approach, but achieving the specific 2,6-dichloro-4-SCF₃ substitution pattern with high regioselectivity on a pre-existing phenol could be challenging and may not be as scalable as the targeted multi-step synthesis.
| Parameter | Route A (Starting from 2,6-Dichlorophenol) | Route B (Starting from p-Nitroaniline) | Comments |
|---|---|---|---|
| Yield | Generally higher overall yield due to fewer steps. | Potentially lower overall yield due to more synthetic steps. | Yields for the final trifluoromethylthiolation step are dependent on the chosen reagent and conditions. |
| Selectivity | High regioselectivity in the initial nitration step. High chemoselectivity in the reduction step. | Requires controlled chlorination and diazonium hydrolysis, which can have side reactions. | Route A offers more predictable selectivity. |
| Scalability | Highly scalable, especially when using catalytic hydrogenation for the reduction step. | Diazotization steps can be challenging to scale due to safety and stability concerns of diazonium salts. | Catalytic processes in Route A are generally more amenable to large-scale production. |
Chemical Reactivity and Derivatization of this compound
The chemical behavior of this compound is dictated by the interplay of the electronic effects of its four substituents on the aromatic ring: a hydroxyl group, two chlorine atoms, and a trifluoromethylthio group.
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. wikipedia.org The feasibility and regioselectivity of such reactions on this compound are determined by the combined activating and directing effects of the substituents.
Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance (+M effect).
Chloro (-Cl) groups: Halogens are weakly deactivating due to their electron-withdrawing inductive effect (-I effect), but they are ortho, para-directors because they can donate electron density through resonance via their lone pairs. libretexts.org
Trifluoromethylthio (-SCF₃) group: This group is strongly deactivating due to the powerful inductive electron withdrawal of the three fluorine atoms. It is considered a meta-director. wikipedia.org
In this compound, the powerful activating -OH group directs incoming electrophiles to the ortho and para positions. However, the two ortho positions are blocked by chlorine atoms, and the para position is occupied by the -SCF₃ group. The only available positions for substitution are the two carbons meta to the -OH group. These positions are also ortho to the -SCF₃ group and ortho to a chloro group. The cumulative effect of three strongly deactivating groups (-Cl, -Cl, -SCF₃) makes the aromatic ring highly electron-deficient and therefore significantly deactivated towards electrophilic attack.
Nitration and Halogenation Reactions
Nitration and halogenation are classic examples of electrophilic aromatic substitution. Studies on the related compound, 4-(trifluoromethylthio)phenol, show that it readily undergoes nitration with nitric acid (HNO₃) or a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄), as well as halogenation with reagents like N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS). rsc.orgresearchgate.net In these reactions, substitution occurs at the positions ortho to the activating hydroxyl group. rsc.orgrsc.org
For this compound, the situation is markedly different. The positions ortho to the hydroxyl group are sterically hindered and electronically influenced by the chlorine atoms. Direct nitration or halogenation would be exceptionally difficult due to the severe deactivation of the ring. libretexts.org If a reaction were to be forced under harsh conditions (e.g., fuming nitric acid), substitution would be expected to occur, if at all, at one of the two available positions (meta to -OH and ortho to -SCF₃). The strong deactivation suggests that such reactions would likely result in low yields or require conditions severe enough to cause decomposition.
Impact of -SCF₃ Group on Electrophilicity of the Aromatic System
The trifluoromethylthio (-SCF₃) group exerts a profound influence on the electronic properties of the aromatic system. Its effect is primarily characterized by strong electron withdrawal. enamine.net This is attributed to the high electronegativity of the three fluorine atoms, which creates a strong dipole and pulls electron density away from the sulfur atom and, consequently, from the entire aromatic ring through the inductive effect (-I effect). acs.org
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Preference |
|---|---|---|---|---|
| -OH | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| -Cl | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |
| -SCF₃ | Strongly Withdrawing | Negligible/Weakly Donating | Strongly Deactivating | Meta |
Nucleophilic Substitution Reactions Facilitated by Electron-Withdrawing Groups
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity significantly enhanced by the presence of strong electron-withdrawing groups. The trifluoromethylthio (-SCF3) group is a powerful deactivating group, which, along with the chlorine atoms, lowers the electron density of the aromatic ring, making it more electrophilic and thus more amenable to attack by nucleophiles.
This electronic-deficient nature facilitates the displacement of the chlorine atoms at the ortho-positions by various nucleophiles. While direct substitution on this specific phenol is not extensively detailed in readily available literature, the principles of SNAr are well-established for similarly activated systems. For instance, various nucleophiles are known to displace chlorine atoms on other electron-deficient aromatic rings, such as dichloro-trichloromethylpyridines. rsc.org In these reactions, nucleophiles like alkoxides, amines, or thiolates can replace one or both chlorine atoms, providing a pathway to a diverse range of substituted phenols. The reaction's progression is dictated by the strength of the nucleophile and the reaction conditions, such as temperature and solvent.
| Nucleophile (Nu-) | Potential Product | Reaction Type |
|---|---|---|
| RO- (Alkoxide) | 2-Alkoxy-6-chloro-4-(trifluoromethylthio)phenol | Nucleophilic Aromatic Substitution |
| R2NH (Amine) | 2-(Dialkylamino)-6-chloro-4-(trifluoromethylthio)phenol | Nucleophilic Aromatic Substitution |
| RS- (Thiolate) | 2,6-Bis(alkylthio)-4-(trifluoromethylthio)phenol | Nucleophilic Aromatic Substitution |
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is a key site for derivatization, allowing for the synthesis of ethers and esters. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.
Etherification (O-alkylation): The hydroxyl group can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) via a Williamson ether synthesis to yield the corresponding ether. This method is used to introduce a variety of alkyl or arylalkyl groups. For the related compound, 4-(trifluoromethylthio)phenol, reaction with 4-bromobenzyl bromide has been documented to produce the corresponding benzyl ether. sigmaaldrich.com
Esterification (O-acylation): Phenolic esters can be readily prepared by reacting the phenol with an acyl halide or anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct. This reaction attaches an acyl group to the phenolic oxygen, forming an ester linkage. These derivatives are often explored as prodrugs, which can be hydrolyzed in vivo to release the active phenolic compound.
Transformations Involving the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF3) group itself can undergo chemical transformations, most notably oxidation. The sulfur atom in the -SCF3 group is in a lower oxidation state and can be oxidized to form a trifluoromethylsulfinyl (-SOCF3) or, more commonly, a trifluoromethylsulfonyl (-SO2CF3) group.
This oxidation is typically achieved using strong oxidizing agents such as chromium trioxide (CrO3) or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its introduction can dramatically alter the electronic properties of the aromatic ring, further enhancing its electrophilicity and influencing the acidity of other functional groups. This transformation provides a strategic tool for fine-tuning the biological activity of the molecule.
Formation of Complex Derivatives for Structure-Activity Relationship Studies
The synthesis of a diverse library of derivatives from a core scaffold like this compound is a cornerstone of structure-activity relationship (SAR) studies. SAR investigations aim to identify how specific structural modifications to a molecule affect its biological activity, providing insights for the rational design of more potent and selective compounds. nih.gov
Synthesis of Triazole and Pyrazole Derivatives
Nitrogen-containing heterocycles, such as triazoles and pyrazoles, are prevalent scaffolds in pharmaceuticals due to their favorable metabolic stability and ability to engage in various biological interactions.
Triazole Derivatives: The 1,2,3-triazole ring is commonly synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, which proceeds with high efficiency and regioselectivity to yield the 1,4-disubstituted triazole isomer. organic-chemistry.org
To synthesize triazole derivatives of this compound, the parent molecule must first be converted into an aryl azide. A common synthetic route involves the transformation of the phenolic hydroxyl group into an amino group, followed by diazotization and substitution with an azide salt (e.g., sodium azide). The resulting 2,6-dichloro-4-(trifluoromethylthio)phenyl azide serves as a key intermediate that can be reacted with a wide array of terminal alkynes to generate a library of triazole derivatives. researchgate.netnih.gov
| Alkyne Reactant (R-C≡CH) | Resulting Triazole Derivative (R group) | Purpose of Modification |
|---|---|---|
| Propargyl alcohol | -CH2OH | Introduce hydrogen-bond donor/acceptor |
| Phenylacetylene | -C6H5 (Phenyl) | Explore aromatic interactions |
| 1-Heptyne | -(CH2)4CH3 (Pentyl) | Increase lipophilicity |
| 3-Butyn-1-amine | -(CH2)2NH2 | Introduce a basic, charged group |
Pyrazole Derivatives: Pyrazoles are typically synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. To access pyrazole derivatives of the title compound, one could envision converting the phenol into a corresponding hydrazine. This hydrazine derivative would then serve as the key building block to react with various diketones or ketoesters to construct the pyrazole ring system.
Exploration of Novel Heterocyclic Adducts
The modularity of synthetic strategies like click chemistry allows for the systematic exploration of a vast chemical space. wikipedia.org By employing a common intermediate, such as 2,6-dichloro-4-(trifluoromethylthio)phenyl azide, and reacting it with a diverse collection of alkynes, a multitude of novel heterocyclic adducts can be rapidly synthesized. This approach is highly efficient for building libraries of compounds for high-throughput screening and detailed SAR studies.
The exploration is not limited to simple alkynes. Alkynes bearing other functional groups, including other heterocyclic rings, can be used to create more complex, multi-scaffold architectures. This strategy enables researchers to probe interactions within biological targets more extensively and to optimize properties such as solubility, cell permeability, and metabolic stability.
| Core Scaffold | Key Intermediate | Reaction Partner | Resulting Heterocyclic Adduct |
|---|---|---|---|
| This compound | Aryl Azide | Terminal Alkyne | 1,2,3-Triazole |
| This compound | Aryl Hydrazine | 1,3-Diketone | Pyrazole |
| This compound | Aryl Azide | Strained Cyclooctyne | 1,2,3-Triazole (via SPAAC) |
| This compound | (as nucleophile) | Activated Heterocyclic Halide | Aryl-Heterocyclic Ether |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 2,6-Dichloro-4-(trifluoromethylthio)phenol. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique trifluoromethyl group.
The ¹H NMR spectrum of this compound is predicted to be remarkably simple due to the molecule's C₂ᵥ symmetry.
Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically and magnetically equivalent. Therefore, they are expected to produce a single signal, appearing as a sharp singlet. The chemical shift of this singlet would be influenced by the surrounding substituents. The ortho-chlorine atoms and the para-trifluoromethylthio group are all electron-withdrawing, which would deshield these protons, shifting the signal downfield compared to benzene (7.34 ppm). Based on data from 2,6-dichlorophenol (B41786) and other substituted phenols, this singlet is predicted to appear in the range of δ 7.40-7.60 ppm. spectrabase.combmrb.io
Phenolic Proton (-OH): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but it typically falls within the δ 5.0-6.0 ppm range for phenols of this nature. This signal can be confirmed by its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample due to proton-deuterium exchange.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Ar-H (H-3, H-5) | 7.40 - 7.60 | Singlet (s) | Two equivalent protons. |
| -OH | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift is variable; exchangeable with D₂O. |
The proton-decoupled ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The symmetry of the compound means that only five distinct signals are expected.
Aromatic Carbons: Four signals will arise from the aromatic ring. The carbon atom attached to the hydroxyl group (C-1) is expected to be the most deshielded of the ring carbons, appearing around δ 150-155 ppm. The carbons bearing the chlorine atoms (C-2, C-6) will appear near δ 125-130 ppm. The carbons bonded to hydrogen (C-3, C-5) are predicted in the δ 130-135 ppm region. The carbon attached to the trifluoromethylthio group (C-4) will be influenced by both the sulfur atom and the fluorine atoms; its signal is expected to show quartet splitting due to coupling with the three fluorine atoms (³JCF) and appear around δ 115-120 ppm. rsc.org
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a distinct quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. This signal is typically found in the δ 128-130 ppm region. rsc.org
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 (-OH) | 150 - 155 | Singlet |
| C-2, C-6 (-Cl) | 125 - 130 | Singlet |
| C-3, C-5 (-H) | 130 - 135 | Singlet |
| C-4 (-SCF₃) | 115 - 120 | Quartet (q) |
| -CF₃ | 128 - 130 | Quartet (q) |
¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing groups. For this compound, this analysis is straightforward. The three fluorine atoms of the -SCF₃ group are equivalent and will produce a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Based on data for 4-(trifluoromethylthio)phenol (B1307856) and other aryl trifluoromethyl thioethers, the chemical shift is expected to be in the range of δ -42 to -45 ppm (relative to CFCl₃). rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides crucial information about the molecular weight and structural features of the compound through fragmentation analysis. The molecular formula of this compound is C₇H₃Cl₂F₃OS, with a calculated molecular weight of approximately 263.06 g/mol . bldpharm.commolbase.com
The electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion (M⁺) peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), this cluster will consist of three peaks:
M⁺: Corresponding to the molecule with two ³⁵Cl atoms.
[M+2]⁺: Corresponding to one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Corresponding to two ³⁷Cl atoms.
The expected relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.
Plausible fragmentation pathways would likely involve the loss of stable radicals or neutral molecules, such as:
Loss of a chlorine atom ([M-Cl]⁺).
Loss of the trifluoromethyl radical ([M-CF₃]⁺).
Cleavage of the C-S bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
O-H Stretch: A prominent, broad absorption band in the region of 3400-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. Data for 2,6-dichlorophenol shows this peak at 3448 cm⁻¹. researchgate.net
Aromatic C-H Stretch: Weaker bands appearing just above 3000 cm⁻¹.
Aromatic C=C Stretches: A series of absorptions in the 1400–1600 cm⁻¹ region, indicative of the benzene ring.
C-O Stretch: A strong band for the phenolic C-O bond, expected around 1200-1250 cm⁻¹.
C-F Stretches: The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorptions in the 1100–1300 cm⁻¹ range. The related 4-(trifluoromethylthio)phenol shows a strong peak at 1083 cm⁻¹. rsc.org
C-Cl Stretches: These absorptions are typically found in the fingerprint region, below 850 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic) | 3400 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-O Stretch | 1200 - 1250 | Strong |
| C-F Stretch | 1100 - 1300 | Very Strong |
| C-Cl Stretch | < 850 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As of now, a crystal structure for this compound has not been reported in the public domain.
Should a suitable single crystal be grown and analyzed, this technique would provide precise data on:
Bond Lengths and Angles: Confirming the covalent geometry of the molecule.
Conformation: Revealing the dihedral angles and the spatial orientation of the -OH and -SCF₃ groups relative to the aromatic ring.
Intermolecular Interactions: Identifying and quantifying non-covalent interactions in the solid state, such as hydrogen bonding between the phenolic hydroxyl group of one molecule and an electronegative atom of a neighboring molecule.
Crystal Packing: Describing how the molecules are arranged in the unit cell, which influences the material's bulk properties.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from potential impurities, reaction byproducts, or other components in a mixture. These techniques are widely used for both qualitative identification and precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.
For the analysis of phenolic compounds, reversed-phase HPLC is frequently employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions.
A typical HPLC method for the analysis of a compound similar in structure, such as various chlorophenols, can be adapted for this compound. The inclusion of an acidic modifier in the mobile phase, such as phosphoric acid, helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability jcsp.org.pk. The detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity jcsp.org.pk.
A simple and rapid HPLC method has been developed for the determination of 4-chloro-3-methylphenol, a related compound, which utilizes an internal standard for accurate quantification researchgate.net. This approach can be valuable for the precise analysis of this compound in various matrices. The linearity of the method over a specific concentration range is a critical parameter for quantitative analysis, ensuring that the detector response is proportional to the analyte concentration researchgate.net.
Table 1: Illustrative HPLC Parameters for the Analysis of Halogenated Phenols
| Parameter | Typical Value |
| Column | C18 (Octadecylsilane), 3.5 µm particle size, 100 mm x 4.6 mm |
| Mobile Phase | Acetonitrile and water with phosphoric acid |
| Detection | UV at 225 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Internal Standard | 2-Methyl-4,6-dinitrophenol |
Note: These parameters are based on methods for structurally similar compounds and may require optimization for this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds, which can be less volatile, derivatization is often employed to increase their volatility and improve chromatographic performance epa.gov.
The analysis of phenols by GC can be performed directly or after derivatization epa.gov. Direct injection of underivatized phenols is possible, but peak tailing can be an issue due to the interaction of the acidic phenolic group with the stationary phase. Derivatization, for instance by methylation to form the corresponding anisole, can mitigate this issue and improve peak shape and sensitivity epa.gov. Another common derivatization technique is the formation of silyl derivatives researchgate.net.
The choice of detector is crucial in GC analysis. A Flame Ionization Detector (FID) is a universal detector that responds to most organic compounds, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated substances like this compound. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides both chromatographic separation and mass spectral data, allowing for definitive identification of the analyte and any impurities researchgate.net.
EPA Method 8041A describes the analysis of phenols by gas chromatography and can serve as a foundational method for developing a specific protocol for this compound epa.gov. This method allows for both direct analysis and analysis after derivatization epa.gov.
Table 2: Representative GC Parameters for the Analysis of Chlorinated Phenols
| Parameter | Typical Value |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Derivatization Agent | Diazomethane or a silylating agent (e.g., BSTFA) |
Note: These parameters are based on general methods for chlorinated phenols and would require optimization for the specific analysis of this compound.
Biological Activity and Mechanistic Insights in Advanced Biomedical and Agrochemical Research
Exploration of Biological Activities in Research Models
The biological activities of 2,6-dichloro-4-(trifluoromethylthio)phenol are a subject of scientific inquiry, primarily extrapolated from research on analogous chemical structures. While direct studies on this specific compound are not extensively available in public literature, the presence of dichlorophenol, and trifluoromethylthio moieties suggests potential applications in antimicrobial and therapeutic contexts.
Halogenated phenols are a class of compounds recognized for their antimicrobial effects. The introduction of halogen atoms, such as chlorine, into the phenol (B47542) structure can significantly enhance its biological activity.
The bactericidal potential of this compound can be inferred from studies on related compounds. Research has shown that the introduction of an alkyl substitute into the 4th position of orthochlorophenol can increase its activity against a majority of test microbes nih.gov. The antimicrobial effect is also dependent on the length and structure of the alkyl radical nih.gov.
Furthermore, compounds containing a trifluoromethylthio (SCF3) group have been identified as potent antibacterial agents. A study on (1,3,4-oxadiazol-2-yl)benzamides revealed that derivatives containing SCF3 and SF5 groups were bactericidal against methicillin-resistant Staphylococcus aureus (MRSA), whereas those with OCF3 and SO2CF3 were bacteriostatic nih.gov. This suggests that the trifluoromethylthio group can confer bactericidal properties. The combination of chlorine and a trifluoromethylthio group in the same molecule, as seen in this compound, could therefore result in significant bactericidal activity.
Table 1: Bactericidal Activity of Related Trifluoromethylthio-Containing Compounds against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) against MRSA (μg/mL) | Bactericidal/Bacteriostatic |
| SCF3-containing oxadiazole | Not Specified | Bactericidal |
| SF5-containing oxadiazole | Not Specified | Bactericidal |
| OCF3-containing oxadiazole | Not Specified | Bacteriostatic |
| SO2CF3-containing oxadiazole | Not Specified | Bacteriostatic |
This table is interactive. Users can sort and filter the data.
While direct research on the anticancer effects of this compound is limited, studies on related thiophene and thiadiazole derivatives suggest a potential for therapeutic applications. Thiophene-containing compounds have been extensively explored for the development of molecules with anticancer profiles nih.govresearchgate.net. These derivatives have been reported to bind to a wide range of cancer-specific protein targets and inhibit various signaling pathways involved in cancer nih.gov.
The structural features of thiophene derivatives, including the nature and position of substitutions, play a crucial role in their biological action nih.gov. For instance, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity in HepG2 and SMMC-7721 cell lines, with one derivative identified as a potential anticancer agent nih.gov. Similarly, 1,3,4-thiadiazole has emerged as a versatile pharmacophore for creating bioactive compounds with anticancer properties, partly due to its structural similarity to pyrimidine, a key component of nucleic acids mdpi.com.
Given that this compound contains a sulfur atom, albeit not in a heterocyclic ring, its derivatives could potentially be designed to mimic the anticancer activities observed in thiophene and thiadiazole compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is necessary to explore this potential.
Table 2: Anticancer Potential of Related Sulfur-Containing Heterocyclic Compounds
| Compound Class | Reported Anticancer Mechanism |
| Thiophene derivatives | Inhibition of various signaling pathways involved in cancer by binding to cancer-specific protein targets nih.gov. |
| 1,3,4-Thiadiazole derivatives | Interference with DNA replication processes due to bioisosteric similarity to pyrimidine mdpi.com. |
This table is interactive. Users can sort and filter the data.
Antimicrobial Properties
Mechanisms of Biological Action at the Molecular and Cellular Level
The proposed mechanisms of action for this compound are based on the known activities of halogenated phenols and organosulfur compounds.
The antimicrobial action of phenolic compounds often involves disruption of microbial cell membranes and interference with essential metabolic pathways. For halogenated phenols, the mechanism can involve several targets. The microbial degradation of halogenated aromatic compounds typically proceeds through the removal of halogen atoms, which is a key step in their detoxification nih.gov. This process can be catalyzed by enzymes such as monooxygenases nih.gov.
The presence of the trifluoromethylthio group may also contribute to the mechanism of action. Studies on trifluoromethyl ketones suggest that their antibacterial effect may be related to the inhibition of membrane transporters, a process that can be counteracted by the proton pump system in bacteria like E. coli nih.gov. This indicates that compounds containing trifluoromethyl groups can interfere with microbial membrane functions and energy metabolism.
Furthermore, the metabolism of thiol compounds is crucial for many bacteria, playing roles in maintaining cellular redox potential and detoxification frontiersin.org. The introduction of an exogenous sulfur-containing compound like this compound could potentially disrupt these vital thiol-dependent metabolic pathways. The initial step in the biodegradation of many halogenated aromatic compounds involves hydrolysis or oxidation to yield halogenated phenol derivatives, which are then further metabolized nih.gov. It is plausible that this compound could interfere with these metabolic processes in susceptible microorganisms.
Effects on Plant Physiology
While specific studies detailing the direct effects of this compound on plant physiology are not extensively documented in available literature, its structural components suggest potential for significant biological activity. The presence of a trifluoromethylthio (SCF₃) group is a common feature in molecules designed for agrochemical applications, where it contributes to the efficacy and persistence of pesticides and herbicides nbinno.com. Phenolic compounds, in general, can exhibit phytotoxic effects; for example, the substituted phenol 2,4-di-tert-butylphenol has been identified as an allelochemical with potent herbicidal properties, capable of inhibiting germination and root growth in certain weed species ukm.my. The halogenation of the phenolic ring, as seen with the two chlorine atoms in the target compound, is another strategy known to enhance the biological activity of phenols mdpi.com. Therefore, it is plausible that this compound could affect various physiological processes in plants, such as germination, growth, and development, though specific mechanisms and dose-responses would require empirical investigation mdpi.com.
Potential Enzyme Inhibition and Alteration of Metabolic Pathways
Furthermore, halogenated phenols are known to act as enzyme inhibitors. For instance, the structurally related compound 2,6-dichloro-4-nitrophenol is a known alternate-substrate inhibitor of phenolsulfotransferase. The dichloro-substitution pattern is critical to this inhibitory activity. Given these precedents, this compound could potentially inhibit key enzymes, such as oxidoreductases or transferases, by binding to their active sites. The combination of the dichlorinated phenolic ring and the metabolically robust SCF₃ group suggests that this compound could act as a durable disruptor of essential metabolic processes.
Interactions with Specific Receptors or Enzymes
The specific receptor or enzyme targets for this compound have not been explicitly identified in the reviewed scientific literature. However, inferences can be drawn from studies on analogous compounds. Halogenated phenols have been shown to interact with various biological receptors. The pattern and type of halogen substitution can significantly influence binding affinity. For example, studies on halogenated marine natural products reveal a wide array of biological activities, including antibacterial, antifungal, and enzymatic interactions, underscoring the importance of the halogen-phenol motif researchgate.netnih.govdartmouth.edunih.gov.
The trifluoromethylthio (SCF₃) group also plays a crucial role in directing molecular interactions. Its inclusion in pharmaceuticals and agrochemicals is often intended to modulate lipophilicity and electronic properties, which are key determinants of how a molecule binds to a receptor or an enzyme's active site enamine.net. The combination of the dichlorinated phenol structure with the potent SCF₃ group suggests that this compound could exhibit binding affinity for various biological targets, though identification of these specific partners awaits further research.
Mechanisms Related to Trifluoromethyl Group Electronegativity
The trifluoromethyl (CF₃) component of the trifluoromethylthio (SCF₃) group is central to the molecule's predicted biological activity due to the high electronegativity of its fluorine atoms. Fluorine is the most electronegative element, and its presence in the CF₃ group creates a powerful electron-withdrawing effect. This property profoundly influences the molecule's physicochemical characteristics in several ways that are relevant to its biological mechanism.
First, the strong inductive effect alters the electron distribution across the entire molecule, which can enhance interactions with biological targets. This can strengthen non-covalent bonds, such as hydrogen bonds and electrostatic interactions, with amino acid residues in an enzyme's active site or a receptor's binding pocket. Second, the CF₃ group increases the lipophilicity of the molecule. This enhanced fat-solubility can improve the compound's ability to permeate biological membranes, such as cell walls or the blood-brain barrier, thereby increasing its bioavailability and access to intracellular targets researchgate.netenamine.net. Finally, the carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation. This stability means the compound is less likely to be broken down by metabolic enzymes, prolonging its biological effect.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Impact of Halogen Substitution Patterns on Bioactivity
The substitution of halogen atoms on a phenolic ring is a well-established strategy for modifying biological activity. In this compound, the two chlorine atoms at the ortho-positions (positions 2 and 6) relative to the hydroxyl group have a significant impact on the molecule's properties.
Steric Hindrance: The chlorine atoms provide steric bulk around the hydroxyl group, which can influence how the molecule docks with a receptor or enzyme. This steric hindrance can either enhance selectivity for a specific target or prevent binding to others.
Electronic Effects: Chlorine is an electronegative, electron-withdrawing atom. The presence of two such atoms increases the acidity of the phenolic hydroxyl group. This change in acidity (pKa) can dramatically affect the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and ability to form hydrogen bonds.
Enhanced Activity: Studies on other classes of phenolic compounds have demonstrated that halogenation can significantly boost bioactivity. For instance, chlorination of the natural phenol thymol enhances its antimicrobial and antifungal efficacy mdpi.com. Similarly, in some antifungal agents, dichlorinated derivatives have shown the highest activity against certain phytopathogens nih.gov. Antifungal studies on 2-allylphenol derivatives also show that introducing substituent groups to the aromatic ring induces important variations in activity nih.gov. This suggests that the 2,6-dichloro pattern is a key contributor to the potential bioactivity of the target compound.
Role of the Trifluoromethylthio Group in Modulating Biological Response
The trifluoromethylthio (SCF₃) group at the para-position (position 4) is a critical modulator of the biological response of this compound. Its unique combination of properties makes it a valuable substituent in the design of bioactive molecules, particularly in the agrochemical and pharmaceutical fields cas.cn.
The primary characteristics and their influence on bioactivity are summarized below:
| Property | Physicochemical Effect | Consequence for Biological Response |
| High Lipophilicity | Increases the molecule's affinity for nonpolar environments. The SCF₃ group is one of the most lipophilic functional groups known. | Enhances the ability to cross lipid-rich biological membranes (e.g., cell membranes), potentially increasing bioavailability and intracellular concentration researchgate.netenamine.net. |
| Strong Electron-Withdrawing Nature | Pulls electron density away from the aromatic ring through inductive effects. | Modulates the acidity of the phenolic proton and influences the molecule's binding interactions with biological targets. Can also increase resistance to metabolic oxidation, enhancing stability nbinno.comresearchgate.net. |
| Metabolic Stability | The sulfur-carbon and carbon-fluorine bonds are strong and resistant to enzymatic cleavage. | The molecule is less susceptible to degradation by metabolic enzymes, leading to a longer duration of action and increased persistence within a biological system nbinno.comresearchgate.net. |
Comparative Analysis with Structurally Related Biologically Active Compounds
The biological profile of this compound is not extensively documented in publicly accessible research. However, its chemical structure allows for a detailed comparative analysis with well-studied, structurally related compounds. This analysis provides insights into its potential biological activities and mechanisms of action. The molecule combines features of both chlorinated phenols and the substituted phenyl group found in potent insecticides like fipronil.
Comparison with Fipronil and Related Phenylpyrazole Insecticides
A key structural component of this compound is the 2,6-dichloro-4-substituted phenyl ring. A very similar moiety, the 2,6-dichloro-4-trifluoromethylphenyl group, is the cornerstone of the phenylpyrazole class of insecticides, most notably fipronil. bldpharm.com Phenylpyrazole insecticides were developed in response to growing resistance to other pesticide classes and are valued for their broad-spectrum efficacy. bldpharm.comresearchgate.net
Mechanism of Action: Fipronil and other phenylpyrazoles exert their insecticidal effect by acting as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor). taylorandfrancis.comnih.govnih.gov This channel is crucial for inhibitory neurotransmission in the insect central nervous system. By blocking the flow of chloride ions, fipronil prevents neuronal inhibition, leading to hyperexcitation, paralysis, and eventual death of the insect. bldpharm.comtaylorandfrancis.com Fipronil also acts on glutamate-gated chloride (GluCl) channels, which are not present in mammals, contributing to its selective toxicity. taylorandfrancis.com The high affinity for insect GABA receptors compared to mammalian receptors is a key factor in its relative safety for mammals. bldpharm.comnih.gov
Structural Similarities and Differences: The primary structural similarity between this compound and fipronil lies in the substituted phenyl ring attached to a nitrogen atom in fipronil's pyrazole core. In contrast, the subject compound is a phenol, where this ring is attached to a hydroxyl group. While fipronil's insecticidal activity is intrinsically linked to its entire phenylpyrazole structure, the shared substituted phenyl group is critical for binding to the target site. Research on fipronil analogs has shown that modifications to this phenyl ring can significantly alter insecticidal potency. The presence of the dichloro-substitution pattern and an electron-withdrawing trifluoromethyl group is vital for its neurotoxic activity. taylorandfrancis.com
This comparison suggests that while this compound lacks the pyrazole structure responsible for fipronil's specific mode of action, the shared phenyl moiety indicates a potential for interaction with biological receptor sites.
Interactive Data Table: Fipronil vs. This compound
| Feature | Fipronil | This compound |
| Chemical Class | Phenylpyrazole | Chlorinated Phenol |
| Core Structure | Pyrazole ring with a phenyl group attached to a nitrogen atom | Phenol (a hydroxyl group attached to a benzene ring) |
| Key Phenyl Group | 2,6-dichloro-4-trifluoromethylphenyl | 2,6-dichloro-4-(trifluoromethylthio)phenyl |
| Primary MOA | GABA-gated chloride channel antagonist researchgate.nettaylorandfrancis.com | Likely uncoupler of oxidative phosphorylation (inferred) |
| Primary Use | Broad-spectrum insecticide bldpharm.comtaylorandfrancis.com | Not established; potential biocide (inferred) |
Studies on Chlorinated Phenols and their Biological Effects
This compound is, by definition, a chlorinated phenol. This class of compounds has been studied extensively, and their biological effects are generally well-characterized. The toxicity and mechanism of action of chlorinated phenols often correlate with the number and position of chlorine atoms on the phenol ring.
Mechanism of Action: A primary mechanism of toxicity for higher chlorinated phenols, such as pentachlorophenol (PCP), is the uncoupling of oxidative phosphorylation. nih.gov These compounds are typically weak acids that can act as protonophores, transporting protons across the inner mitochondrial membrane. nih.gov This action dissipates the proton gradient that is essential for the synthesis of ATP, effectively uncoupling electron transport from ATP production. The energy that would have been used to create ATP is instead released as heat. nih.gov This disruption of cellular energy supply can lead to widespread cellular dysfunction. For a compound to be an effective uncoupler, it generally requires an acidic dissociable group (like the phenolic hydroxyl group), a bulky hydrophobic moiety, and a strong electron-withdrawing group to delocalize the negative charge of the anion. nih.gov The structure of this compound fits this profile.
General Biological Effects:
Toxicity: The toxicity of chlorophenols generally increases with the degree of chlorination. nih.gov
Neurological Effects: Exposure to various chlorophenols can impact the nervous system, leading to effects such as tremors, spasms, and central nervous system depression. researchgate.netresearchgate.net
Hepatic Effects: The liver is a known target for chlorophenol toxicity, with observed effects in animal studies including increased liver weight and cellular damage. researchgate.net
Nematicidal Activity: Various phenolic derivatives have demonstrated potent nematicidal activity against root-knot nematodes like Meloidogyne incognita. Studies suggest that the substitution pattern on the phenolic ring is crucial for this activity.
Given its structure as a highly substituted chlorinated phenol with strong electron-withdrawing groups (-Cl, -SCF₃), it is plausible that this compound acts as an uncoupler of oxidative phosphorylation, a mechanism shared by many biocides in this class.
Interactive Data Table: Properties of Selected Chlorinated Phenols
| Compound | Degree of Chlorination | Primary Biological Effect/Mechanism |
| Phenol | 0 | General antiseptic and disinfectant researchgate.net |
| 2,4-Dichlorophenol (B122985) | 2 | Associated with neurological and hepatic effects in animal studies researchgate.net |
| 2,4,6-Trichlorophenol | 3 | Classified as probably carcinogenic to humans (Group 2B by IARC) researchgate.net |
| Pentachlorophenol (PCP) | 5 | Potent uncoupler of oxidative phosphorylation nih.gov |
| This compound | 2 (+ SCF₃ group) | Potential uncoupler of oxidative phosphorylation (inferred) |
Environmental Fate and Advanced Analytical Detection in Environmental Research
Persistence and Degradation Pathways in Environmental Compartments
The environmental persistence and degradation of "2,6-Dichloro-4-(trifluoromethylthio)phenol" are influenced by a combination of its chemical structure: a chlorinated phenol (B47542) core and a trifluoromethylthio substituent. While specific data on this compound is limited, its environmental behavior can be inferred from studies on related molecules.
Photodegradation Studies
Direct photolysis and photocatalysis are significant degradation pathways for chlorinated phenols in the aquatic environment. Studies on structurally similar compounds, such as 2,6-dichlorophenol (B41786) (2,6-DCP) and 2,4-dichlorophenol (B122985) (2,4-DCP), provide insights into the potential photodegradation mechanisms of "this compound".
The photocatalytic degradation of 2,6-DCP using titanium dioxide (TiO2) as a photocatalyst has been shown to be an effective removal method. scirp.orgscirp.org Under UV irradiation, 2,6-DCP undergoes degradation, with the rate being influenced by factors such as catalyst dosage, pH, and the initial concentration of the substrate. scirp.orgscirp.org For instance, the degradation of 2,6-DCP was found to follow pseudo-first-order kinetics, with optimal degradation occurring in an acidic pH range. scirp.orgscirp.org The degradation efficiency decreases as the initial concentration of the pollutant increases, which is attributed to the saturation of the catalyst surface. scirp.orgscirp.org
Similarly, studies on 2,4-DCP have demonstrated its removal through photocatalysis using various nanomaterials, including silver halides. nih.gov The degradation of 2,4-DCP can proceed through dechlorination, where hydroxyl radicals replace chlorine atoms on the aromatic ring. nih.gov It is plausible that "this compound" would undergo similar photocatalytic degradation, initiated by the generation of hydroxyl radicals that attack the aromatic ring, leading to dechlorination and potential cleavage of the trifluoromethylthio group. The presence of the trifluoromethylthio group, a strong electron-withdrawing group, could influence the sites of radical attack and the subsequent degradation pathway. researchgate.net
Bioremediation Strategies for Related Chlorinated Phenols
Bioremediation offers an environmentally sound approach to the removal of chlorinated phenols from contaminated sites. These compounds are known for their toxicity and persistence in the environment. aloki.hu Microbial degradation of chlorinated phenols can occur under both aerobic and anaerobic conditions.
Under aerobic conditions, bacteria often initiate the degradation of less-chlorinated phenols by using monooxygenases to produce chlorocatechols. nih.gov Fungi have also been shown to degrade chlorinated phenols, such as the degradation of 2,6-DCP by Trichoderma longibraciatum. nih.gov This fungus was capable of utilizing 2,6-DCP as a carbon source, leading to its breakdown. nih.gov
Anaerobic degradation of highly chlorinated phenols often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process can be carried out by various bacterial species.
Metabolic Fate in Biological Systems (Excluding Dosage/Administration)
Absorption and Distribution Studies in Research Organisms
The absorption and distribution of phenolic compounds are influenced by their physicochemical properties, such as lipophilicity and pKa. Chlorinated phenols are generally absorbed through the gastrointestinal tract and can be distributed to various tissues. nih.gov For instance, 2,4-dichlorophenol is readily absorbed from the gastrointestinal tract in animal studies. nih.gov
In aquatic organisms, the uptake of chlorinated phenols from the water is a significant route of exposure. aloki.hu The distribution within the organism will depend on factors such as blood flow to different tissues and the affinity of the compound for specific tissues. The presence of the lipophilic trifluoromethylthio group in "this compound" may enhance its potential for bioaccumulation in fatty tissues compared to less lipophilic phenols. beilstein-journals.org Studies on other persistent organic pollutants have shown that they tend to accumulate in adipose tissue.
Metabolite Identification and Characterization
The biotransformation of xenobiotics generally occurs in two phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, making the compound more polar. wikipedia.orglongdom.org Phase II reactions involve the conjugation of the modified compound with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion. wikipedia.orglongdom.org
For "this compound," Phase I metabolism would likely involve hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes. longdom.org This could be followed by dechlorination. The metabolism of the trifluoromethylthio group is less well-documented, but studies on pesticides containing a trifluoromethyl (CF3) group have shown that it can be metabolized to trifluoroacetic acid (TFA). eag.com Therefore, it is plausible that the trifluoromethylthio group could be cleaved and oxidized to form TFA.
Phase II metabolism would likely involve the conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate. If hydroxylated metabolites are formed, these new hydroxyl groups could also be sites for conjugation. The identification of metabolites is typically carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
A study on the biotransformation of diclofenac, a chlorinated phenylacetic acid, in aquatic invertebrates and fish hepatocytes revealed a variety of metabolites formed through hydroxylation, methylation, and conjugation with taurine, glutathione, and glucuronic acid. acs.org This highlights the diverse metabolic pathways that can be involved in the biotransformation of chlorinated aromatic compounds.
Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches
Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.gov These models integrate physiological parameters of the organism with chemical-specific data to predict the concentration of a compound and its metabolites in various tissues over time. frontiersin.orgnih.gov
While a specific PBPK model for "this compound" has not been reported, models for other substituted phenols and halogenated aromatic compounds have been developed. researchgate.net A PBPK model for this compound would require data on its physicochemical properties (e.g., partition coefficients), as well as in vitro metabolic data to estimate rates of biotransformation. acs.org
The development of a PBPK model for "this compound" would involve defining compartments representing major organs and tissues, connected by blood flow. The model would describe the compound's absorption, its distribution into different tissues based on their affinity for the compound, and its metabolism, likely in the liver. Such a model could be used to predict internal exposure levels in different species and to extrapolate data from animal studies to assess potential human health risks, without the need for extensive in vivo testing.
Advanced Analytical Methods for Environmental Monitoring and Quantification
The effective monitoring of this compound in environmental compartments necessitates the use of highly sensitive and selective analytical techniques capable of identifying and quantifying the compound at trace concentrations.
Trace Analysis in Complex Matrices
Environmental samples, such as water, soil, and sediment, are inherently complex matrices containing a multitude of organic and inorganic constituents that can interfere with the analysis of a target compound. Therefore, robust sample preparation techniques are crucial to isolate and concentrate the analyte of interest prior to instrumental analysis. For phenolic compounds, established methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. These techniques facilitate the transfer of the analyte from the aqueous or solid environmental matrix into a clean solvent, thereby reducing matrix effects and enhancing detection sensitivity.
The selection of the extraction solvent and sorbent material in LLE and SPE, respectively, is critical and would be optimized based on the physicochemical properties of this compound, such as its polarity and solubility, which are influenced by the dichlorinated phenol and trifluoromethylthio functional groups.
Hyphenated Techniques for Detection and Identification
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are the cornerstone of modern environmental analysis, offering both high-resolution separation and sensitive, specific detection.
For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile organic compounds. Due to the phenolic hydroxyl group, derivatization is often required to increase the volatility and thermal stability of phenolic compounds for GC analysis. The separated compounds are then introduced into a mass spectrometer, which provides mass-to-charge ratio information, enabling definitive identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a powerful alternative, particularly for compounds that are not readily amenable to GC analysis due to low volatility or thermal instability. LC separates the components of a mixture in the liquid phase, which are then ionized and analyzed by two mass spectrometers in series (tandem MS). This technique provides a high degree of selectivity and sensitivity, allowing for the detection of analytes at very low concentrations, even in complex matrices. The development of an LC-MS/MS method would involve the optimization of the chromatographic conditions and the mass spectrometric parameters, including the selection of specific precursor and product ions for selected reaction monitoring (SRM), which enhances the specificity of the analysis.
The table below outlines the key analytical techniques and their potential application in the analysis of this compound in environmental samples.
| Analytical Technique | Sample Preparation | Derivatization | Detection Principle | Applicability for this compound |
| GC-MS | LLE, SPE | Potentially required to increase volatility | Electron Ionization (EI) or Chemical Ionization (CI) followed by mass analysis | Suitable for volatile and semi-volatile compounds; provides structural information for identification. |
| LC-MS/MS | LLE, SPE | Generally not required | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) followed by tandem mass analysis | High selectivity and sensitivity for a wide range of polarities; ideal for trace quantification in complex matrices. |
In the absence of specific published methods for this compound, the development of analytical protocols would necessitate rigorous validation, including the determination of key performance metrics such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision, to ensure the reliability of the environmental monitoring data.
Applications in Advanced Materials Science and Chemical Synthesis Research
Role in the Development of Novel Materials
While the primary application of 2,6-Dichloro-4-(trifluoromethylthio)phenol lies in organic synthesis, its structural features suggest potential, albeit less explored, roles in materials science.
Influence on Electronic Properties for Material Science Applications
Detailed research specifically investigating the influence of this compound on the electronic properties of materials is not extensively documented in publicly available literature. However, the presence of the trifluoromethylthio (-SCF3) group is noteworthy. The trifluoromethyl group is known for its high electronegativity and can significantly influence the electronic nature of a molecule, a property that is often exploited in the design of materials for electronic applications. nih.gov Compounds containing trifluoromethyl groups are utilized in the pharmaceutical and agrochemical industries due to these unique electronic effects. nih.gov
Potential in Polymer and Liquid Crystal Development
The potential of this compound in the development of polymers and liquid crystals is an area that warrants further investigation. While direct applications are not widely reported, the structural motifs present in the molecule are found in materials with liquid crystalline properties. Ionic liquid crystals, for instance, often incorporate long hydrophobic chains linked to a charged organic core, and the synthesis of such materials can involve various aromatic and heterocyclic building blocks. mdpi.com The rigid phenolic ring and the polar trifluoromethylthio group in this compound could theoretically be functionalized and incorporated into larger molecular structures to induce or modify liquid crystalline phases.
Intermediate in Complex Organic Synthesis
The most well-documented and significant application of this compound is as a crucial intermediate in multi-step organic syntheses.
Building Block for Synthesizing Complex Organic Molecules
The molecular architecture of this compound, featuring a reactive phenol (B47542) group and strategically placed chlorine and trifluoromethylthio substituents, makes it a valuable building block for constructing more complex organic molecules. nbinno.com Its derivatives can undergo various chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Precursor for Therapeutically Relevant Compounds
The trifluoromethylthio group is a key feature in many compounds with biological activity. nbinno.com While direct evidence of this compound as a precursor for currently marketed therapeutic drugs is limited, its structural relative, 4-(Trifluoromethylthio)phenol (B1307856), is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents. nbinno.com The presence of the trifluoromethylthio group in this compound suggests its potential as a starting material for the synthesis of novel, biologically active compounds.
Synthesis of Agrochemical Intermediates
A significant application of this compound is in the synthesis of agrochemical intermediates. nih.gov The compound 2,6-dichloro-4-aminophenol, a key intermediate in the production of the insecticide hexaflumuron, can be synthesized from 2,6-dichlorophenol (B41786) through nitration and subsequent reduction. guidechem.comgoogle.com Similarly, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is an important intermediate for insecticides like fipronil. google.com The structural similarities and the presence of the trifluoromethyl group in this compound position it as a valuable precursor in the synthesis of various agrochemicals. For instance, 4-(Trifluoromethylthio)phenol is used to prepare a phenylamino (B1219803) derivative that is an important intermediate in the synthesis of toltrazuril, a coccidiostat. sigmaaldrich.com
Future Research Directions and Unexplored Avenues for 2,6 Dichloro 4 Trifluoromethylthio Phenol
Computational Chemistry and Molecular Modeling Studies: A Digital Frontier
Currently, there is a noticeable absence of computational and molecular modeling studies focused specifically on 2,6-dichloro-4-(trifluoromethylthio)phenol. Such research is crucial for predicting the compound's behavior and potential interactions at a molecular level, thereby guiding and accelerating experimental research.
Predictive Modeling of Reactivity and Bioactivity
Future computational work should prioritize the development of predictive models for the reactivity and bioactivity of this compound. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to correlate the compound's structural features with its potential biological effects. So far, no specific QSAR studies have been published for this compound.
Docking Studies with Biological Targets
Molecular docking simulations represent another critical and, as of now, unexplored area of research. These studies could provide insights into how this compound might interact with various biological targets, such as enzymes and receptors. Identifying potential binding affinities and modes of interaction is a key step in drug discovery and toxicology research, yet no such studies have been documented for this specific phenol (B47542).
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry aim to develop chemical processes that are environmentally benign. Research into sustainable synthesis routes for this compound is an important and unaddressed area. Future investigations could focus on the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve the environmental footprint of its production. At present, there are no published studies detailing green chemistry approaches for the synthesis of this compound.
Exploration of Novel Derivatizations with Enhanced Specificity and Reduced Environmental Impact
The synthesis of novel derivatives of this compound could lead to compounds with enhanced biological specificity and reduced environmental persistence. This is a promising but currently uninvestigated field of research. Future work could involve modifying the phenolic group or the aromatic ring to fine-tune the molecule's properties for specific applications, for which no derivatization studies are currently available.
Advanced Toxicological Mechanisms (Excluding Specific Toxicity Data)
Understanding the potential toxicological mechanisms of this compound at a fundamental level is essential for assessing its safety. While specific toxicity data is to be excluded, the exploration of its broader mechanistic effects is a key research gap.
Cellular and Subcellular Effects
There is a complete lack of published research on the cellular and subcellular effects of this compound. Future toxicological studies should investigate how this compound interacts with cellular components and organelles, and what, if any, downstream effects these interactions might trigger. Such research is vital for a comprehensive understanding of its potential biological impact.
Investigation of Oxidative Phosphorylation Uncoupling in Phenolic Derivatives
Future research into this compound is poised to delve into its effects on cellular energy metabolism, specifically its potential as an uncoupler of oxidative phosphorylation. This line of inquiry stems from the well-documented activity of other substituted phenols, which are known to interfere with this fundamental biological process. acs.org
Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). researchgate.net This process involves the transfer of electrons through an electron transport chain, which creates a proton gradient across the inner mitochondrial membrane. The energy stored in this gradient is then used by ATP synthase to generate ATP. oup.com
Chemical compounds known as uncouplers disrupt this process by creating an alternative route for protons to move back across the mitochondrial membrane, bypassing ATP synthase. nih.govyoutube.com This dissipation of the proton gradient uncouples electron transport from ATP synthesis, meaning the energy released from nutrient oxidation is lost as heat instead of being converted into ATP. oup.com
Phenolic compounds, in particular, are recognized as a significant class of uncouplers. acs.orgnih.gov Their mechanism of action is attributed to their ability to act as protonophores, shuttling protons across the mitochondrial membrane. nih.gov The effectiveness of a phenolic compound as an uncoupler is dictated by several key structural features:
An Acid Dissociable Group: The phenolic hydroxyl (-OH) group can be deprotonated, allowing the molecule to carry a proton. nih.govaopwiki.org
A Bulky Hydrophobic Moiety: High lipophilicity enables the compound to readily enter and diffuse across the lipid bilayer of the mitochondrial membrane. oup.comnih.gov
A Strong Electron-Withdrawing Group: These groups increase the acidity of the phenolic proton and help to delocalize the negative charge of the resulting phenoxide anion, stabilizing it within the hydrophobic membrane environment. nih.govaopwiki.org
Unexplored avenues for research should focus on systematically investigating the uncoupling potency of this compound and its derivatives. This could involve:
In Vitro Mitochondrial Assays: Quantifying the compound's effect on mitochondrial respiration rates, membrane potential, and ATP synthesis in isolated mitochondria.
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a series of structurally related phenolic derivatives to build models that correlate specific chemical modifications with uncoupling activity. This would provide deeper insight into the mechanism and could lead to the design of even more potent uncouplers. oup.com
Comparative Analysis: Comparing its activity to well-known classical uncouplers like 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP) would provide a benchmark for its potency. nih.gov
This focused investigation will not only elucidate the specific biological activity of this compound but also contribute to the broader understanding of how substituted phenols interact with and disrupt cellular energy transduction. acs.org
Data Table: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 102794-04-7 | chemnet.comalfa-chemistry.com |
| Molecular Formula | C₇H₃Cl₂F₃OS | chemnet.comalfa-chemistry.com |
| Molecular Weight | 263.06 g/mol | chemnet.comalfa-chemistry.com |
| Density | 1.68 g/cm³ | chemnet.com |
| Boiling Point | 198.9°C at 760 mmHg | chemnet.com |
| Flash Point | 74.1°C | chemnet.com |
| Vapor Pressure | 0.248 mmHg at 25°C | chemnet.com |
| Refractive Index | 1.566 | chemnet.com |
| IUPAC Name | 2,6-dichloro-4-(trifluoromethylsulfanyl)phenol |
Q & A
Q. What are the recommended synthetic routes for 2,6-Dichloro-4-(trifluoromethylthio)phenol in laboratory settings?
Methodological Answer: The synthesis typically involves nucleophilic substitution or thiolation reactions. For example:
- Step 1: Start with 2,6-dichloro-4-fluorophenol as a precursor.
- Step 2: Introduce the trifluoromethylthio group (SCF₃) using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under anhydrous conditions with a copper(I) iodide catalyst.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy: Analyze ¹H/¹³C NMR for characteristic peaks (e.g., aromatic protons at δ 7.2–7.5 ppm; CF₃ group at δ 120–125 ppm in ¹⁹F NMR).
- GC-MS: Identify molecular ion peaks (m/z ~278.5) and fragmentation patterns. Compare retention times with standards .
- Elemental Analysis: Verify C, H, Cl, and S content within ±0.3% of theoretical values.
Advanced Research Questions
Q. What enzymatic degradation pathways have been identified for structurally similar chlorophenols, and how can they inform studies on this compound?
Methodological Answer: White-rot fungi (e.g., Ganoderma lucidum) produce laccases that oxidize chlorophenols. Key steps:
- Enzyme Purification: Use ammonium sulfate precipitation and ion-exchange chromatography to isolate laccase LAC-4.
- Degradation Assay: Incubate the compound with LAC-4 at pH 5.0, 30°C, and monitor via GC-MS for products like dichlorinated biphenyls (m/z 323–324) .
- Mechanistic Insight: Compare degradation kinetics with 2,6-DCP (kcat ~0.8 min⁻¹) to assess steric/electronic effects of the CF₃S group.
Q. How do electronic effects of the trifluoromethylthio group influence the compound’s reactivity in substitution reactions?
Methodological Answer: The CF₃S group is strongly electron-withdrawing, directing electrophilic attacks to the para position. Investigate via:
- Hammett Studies: Compare σₚ values of CF₃S (~0.88) with other substituents.
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze charge distribution and frontier molecular orbitals .
- Experimental Validation: Perform nitration or halogenation reactions; quantify regioselectivity via HPLC.
Q. What strategies resolve contradictions in reported degradation products of chlorinated phenols?
Methodological Answer: Address discrepancies using:
- Multi-Analyte Profiling: Combine GC-MS, LC-QTOF-MS, and ¹H NMR to cross-validate degradation intermediates.
- Isotopic Labeling: Use ¹³C-labeled substrates to trace carbon flow in microbial degradation pathways.
- Replication Studies: Standardize reaction conditions (pH, temperature, enzyme activity) as in to minimize variability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ > 200 mg/kg in rats).
- Ventilation: Use fume hoods for synthesis/degradation steps to avoid inhalation of volatile intermediates.
- Waste Disposal: Collect organic waste separately and neutralize with 10% NaOH before incineration .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of chlorophenols?
Methodological Answer:
- Half-Life Studies: Conduct controlled photolysis (UV-Vis irradiation) and hydrolysis (pH 2–12) experiments to measure t₁/₂ under standardized conditions.
- Meta-Analysis: Compile data from peer-reviewed studies (e.g., EPA databases) and apply QSAR models to identify outliers due to variable experimental setups.
- Field Validation: Compare lab results with environmental samples (soil/water) using SPE-LC-MS/MS to assess real-world degradation rates .
Experimental Design Considerations
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to cytochrome P450 enzymes (PDB ID: 1TQN). Set grid boxes covering the heme active site.
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and hydrogen bonding patterns.
- Toxicity Prediction: Apply QSAR models (e.g., ECOSAR) to estimate EC₅₀ values for aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
